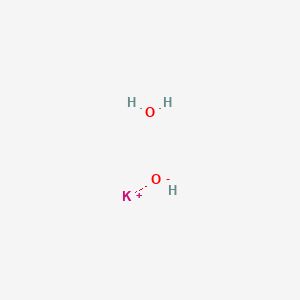

Potassium hydroxide monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium hydroxide monohydrate, also known as this compound, is a useful research compound. Its molecular formula is H3KO2 and its molecular weight is 74.121 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Manufacturing

Potassium hydroxide is widely utilized as a precursor for various potassium compounds. It is involved in the production of potassium carbonate, potassium phosphate, and other potassium salts through neutralization reactions with acids or oxides . The high solubility of potassium phosphate makes it particularly valuable in fertilizers.

Soap and Detergent Production

The saponification process, where fats are treated with potassium hydroxide, yields potassium soaps that are softer and more soluble compared to sodium soaps. This property allows for higher concentrations of cleaning agents in liquid soaps .

Food Industry

In food processing, potassium hydroxide is used as an acidity regulator and stabilizer (designated as E525). It is added to various products such as confectionery, preserves, and dietary supplements . Additionally, it serves as a thickening agent and pH control agent in food formulations.

Electrolyte in Alkaline Batteries

Potassium hydroxide serves as an electrolyte in alkaline batteries, where its higher conductivity compared to sodium hydroxide enhances battery performance .

Water Treatment

In water treatment processes, potassium hydroxide is employed to adjust pH levels and to facilitate the removal of heavy metals from wastewater .

Chemical Cremation

In a process known as resomation or chemical cremation, potassium hydroxide accelerates the decomposition of soft tissues, leaving behind only bones and hard tissues. This method is increasingly being considered as an environmentally friendly alternative to traditional cremation methods .

Hair Removal in Tanning

Potassium hydroxide is used in the tanning industry to assist in hair removal from animal hides by weakening the hair structure through chemical processes .

Fungal Identification

Aqueous solutions of potassium hydroxide (3-5%) are utilized in mycology to identify certain species of fungi based on color-change reactions when applied to mushroom flesh .

Case Studies

Case Study: Treatment of Molluscum Contagiosum

Recent clinical research evaluated the efficacy of potassium hydroxide in treating molluscum contagiosum—a viral skin infection—by applying a topical solution (20% KOH) directly to lesions. In a study involving three treatment groups, significant cure rates were observed:

- Group 1 (topical application): 94.4% cure rate.

- Group 2 (pricking with KOH): 86.4% cure rate.

- Group 3 (pricking only): 75% cure rate.

All methods demonstrated statistically significant effectiveness, indicating that potassium hydroxide can be a viable treatment option for this condition .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Manufacturing | Precursor for potassium salts |

| Soap and Detergent Production | Saponification for soft soaps |

| Food Industry | Acidity regulator (E525), thickening agent |

| Electrolyte in Batteries | Used in alkaline batteries |

| Water Treatment | pH adjustment and heavy metal removal |

| Chemical Cremation | Accelerates tissue decomposition |

| Hair Removal | Assists in unhairing animal hides |

| Fungal Identification | Identifies fungi through color-change reactions |

Análisis De Reacciones Químicas

Thermal Decomposition

When heated above its melting point (143°C), potassium hydroxide monohydrate undergoes dehydration, forming anhydrous potassium hydroxide and water:

KOH H2OΔKOH+H2O

This reaction is reversible under humid conditions due to KOH's hygroscopic nature .

| Property | Value | Reference |

|---|---|---|

| Melting Point | 143°C | |

| Boiling Point (KOH) | 1320°C | |

| Enthalpy of Dehydration | Not explicitly reported | – |

Dissociation in Aqueous Solutions

In water, KOH·H₂O dissociates completely into potassium ions (K⁺) and hydroxide ions (OH⁻), releasing its crystalline water:

KOH H2O→K(aq)++OH(aq)−+H2O

The resulting solution is strongly alkaline (pH >13.5 at 50 g/L) .

| Property | Value | Reference |

|---|---|---|

| Solubility in Water | 112 g/100 mL (20°C) | |

| pH (50 g/L solution) | >13.5 |

Neutralization Reactions

KOH·H₂O reacts with acids to form potassium salts and water. For example, with nitric acid:

HNO3+KOH H2O→KNO3+2H2O

This reaction is exothermic and follows Brønsted-Lowry acid-base principles .

Key Neutralization Examples:

-

With Hydrochloric Acid :

HCl+KOH H2O→KCl+2H2O -

With Sulfuric Acid :

H2SO4+2KOH H2O→K2SO4+4H2O

Reaction with Carbon Dioxide

KOH·H₂O absorbs CO₂ to form potassium carbonate (K₂CO₃) or bicarbonate (KHCO₃), depending on stoichiometry:

2KOH H2O+CO2→K2CO3+3H2O

KOH H2O+CO2→KHCO3+H2O

These reactions are critical in carbon capture and fertilizer production .

Alcohols

KOH·H₂O reacts with methanol to form potassium methoxide:

KOH H2O+CH3OH→CH3OK+2H2O

This reaction is utilized in biodiesel production .

Esters (Saponification)

KOH·H₂O hydrolyzes esters into potassium soaps and alcohols:

RCOOR′+KOH H2O→RCOOK+R′OH+H2O

This forms the basis of liquid soap manufacturing .

Reactivity with Metals

KOH·H₂O corrodes metals like aluminum and zinc in moist air, producing flammable hydrogen gas:

2Al+2KOH H2O+2H2O→2KAlO2+3H2↑

This reaction necessitates careful storage in non-reactive containers .

Propiedades

Fórmula molecular |

H3KO2 |

|---|---|

Peso molecular |

74.121 g/mol |

Nombre IUPAC |

potassium;hydroxide;hydrate |

InChI |

InChI=1S/K.2H2O/h;2*1H2/q+1;;/p-1 |

Clave InChI |

LUMVCLJFHCTMCV-UHFFFAOYSA-M |

SMILES canónico |

O.[OH-].[K+] |

Sinónimos |

potassium hydroxide potassium hydroxide monohydrate potassium hydroxide tetrahydrate potassium hydroxide, 39K-labeled potassium hydroxide, 41K-labeled |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.